Methylthiodifluoroacetic acid ethyl ester
Overview
Description
Methylthiodifluoroacetic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester contains a methylthio group and two fluorine atoms attached to the acetic acid moiety, making it unique in its chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylthiodifluoroacetic acid ethyl ester can be synthesized through the esterification of methylthiodifluoroacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the efficient removal of water, thus pushing the equilibrium towards ester formation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting the ester into an alcohol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methylthiodifluoroacetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which methylthiodifluoroacetic acid ethyl ester exerts its effects involves interactions with various molecular targets. The presence of the methylthio group and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Methylthioacetic acid ethyl ester: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Difluoroacetic acid ethyl ester: Does not contain the methylthio group, affecting its interactions and applications.
Methylthiodifluoroacetic acid methyl ester: Similar structure but with a different ester group, leading to variations in physical and chemical properties.
Uniqueness: Methylthiodifluoroacetic acid ethyl ester is unique due to the combination of the methylthio group and two fluorine atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-methylsulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2S/c1-3-9-4(8)5(6,7)10-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCVAWVNZLPFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.